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Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of HMPL-453, a

selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, with other notable

FGFR inhibitors: Infigratinib (BGJ398), Pemigatinib (INCB054828), and Erdafitinib (JNJ-

42756493). The information presented is collated from publicly available preclinical data to

assist in the independent verification of HMPL-453's mechanism of action.

Executive Summary
HMPL-453 is a potent and selective small molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3]

[4][5][6] Dysregulation of the FGFR signaling pathway is a known driver in various cancers,

making it a key therapeutic target.[7] This guide summarizes the available quantitative data on

the inhibitory activity and cellular effects of HMPL-453 in comparison to other selective FGFR

inhibitors. Detailed experimental protocols for key assays are also provided to facilitate

independent verification.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table summarizes the half-maximal inhibitory concentration (IC50) of HMPL-453 and its

comparators against wild-type FGFR isoforms. Lower values indicate greater potency.
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Inhibitor FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM)

HMPL-453 6[1] 4[1] 6[1] 425[1]

Infigratinib 0.9 1.4 1.0 60

Pemigatinib 0.4[8][9] 0.5[8][9] 1.2[8][9] 30[8][9]

Erdafitinib 1.2 2.5 3.0 5.7

Note: Data for Infigratinib and Erdafitinib are compiled from various publicly available sources

and may have been generated under different experimental conditions.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
This table provides a snapshot of the selectivity of the inhibitors against a panel of kinases.

High inhibition of off-target kinases may contribute to adverse effects.

Inhibitor VEGFR2 KIT PDGFRβ Abl

HMPL-453
Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

Infigratinib

>40-fold

selective for

FGFR vs

VEGFR2

Low activity Low activity Low activity

Pemigatinib Low activity Low activity
Data not publicly

available

Data not publicly

available

Erdafitinib

~20-fold

selective for

FGFR vs VEGFR

Binds to c-Kit
Binds to

PDGFRα/β

Data not publicly

available

Note: A comprehensive head-to-head kinase selectivity panel for all compounds under identical

conditions is not publicly available. The data presented is based on available literature and may

not be directly comparable.
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Table 3: Cellular Activity - Growth Inhibition (GI50, nM) in
FGFR-Altered Cancer Cell Lines
This table shows the concentration of each inhibitor required to inhibit the growth of various

cancer cell lines with known FGFR alterations by 50%.

Cell Line
Cancer
Type

FGFR
Alteration

HMPL-
453 (nM)

Infigratini
b (nM)

Pemigati
nib (nM)

Erdafitini
b (nM)

RT-112 Bladder

FGFR3-

TACC3

fusion

3-105[1] ~30

Data not

publicly

available

Data not

publicly

available

KATO-III Gastric

FGFR2

amplificatio

n

3-105[1]

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

SNU-16 Gastric

FGFR2

amplificatio

n

3-105[1]

Data not

publicly

available

Data not

publicly

available

Sensitive

Note: The range of GI50 values for HMPL-453 reflects its activity across multiple FGFR-

dysregulated cell lines.[1] Direct comparative data for all inhibitors on the same cell line panel is

limited in the public domain.

Signaling Pathway and Experimental Workflows
FGFR Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical FGFR signaling cascade and the mechanism of

action of HMPL-453 and its alternatives as ATP-competitive inhibitors of the FGFR kinase

domain.
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FGFR Signaling Pathway and Inhibition by HMPL-453.
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Experimental Workflow: Kinase Inhibition Assay
This diagram outlines the general workflow for determining the in vitro kinase inhibitory activity

of a compound.

Start

Prepare Reagents:
- Kinase (e.g., FGFR1)

- Substrate
- ATP (radiolabeled or with detection system)

- Test Compound (e.g., HMPL-453)

Incubate Kinase, Substrate,
ATP, and Test Compound Stop Reaction Detect Signal

(e.g., radioactivity, fluorescence, luminescence)
Analyze Data:

Calculate % inhibition and IC50 End

Click to download full resolution via product page

Workflow for In Vitro Kinase Inhibition Assay.

Experimental Workflow: Cell Proliferation (MTT) Assay
This diagram illustrates the steps involved in assessing the effect of a compound on cancer cell

proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1672742?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/371458537_Abstract_6321_HMPL-453_a_highly_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_displays_potent_activity_in_FGFR-altered_tumor_models
https://www.hutch-med.com/chi-med-initiates-a-phase-ii-trial-of-hmpl-453-in-patients-with-advanced-ihcc-in-china/
https://www.hutch-med.com/chi-med-initiates-a-phase-ii-trial-of-hmpl-453-in-patients-with-advanced-ihcc-in-china/
https://www.hutch-med.com/initiates-fih-trial-of-fgfr-inhibitor-hmpl-453/
https://www.hutch-med.com/initiates-fih-trial-of-fgfr-inhibitor-hmpl-453/
https://www.hutch-med.com/wp-content/uploads/2023/04/pre230419_AACR_HMPL-453.pdf
https://www.hutch-med.com/hmpl-453-ihcc-phii-enrollment-completion/
https://www.hutch-med.com/hmpl-453-ihcc-phii-enrollment-completion/
https://www.hutch-med.com/hmpl-453-ihcc-phii-enrollment-completion/
https://www.hutch-med.com/registration-phase-enrollments-of-hmpl-453-for-ihcc-and-savolitinib-for-gc-initiated/
https://www.hutch-med.com/registration-phase-enrollments-of-hmpl-453-for-ihcc-and-savolitinib-for-gc-initiated/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_FGFR_Inhibitors_in_Combination_with_Other_Research_Compounds.pdf
https://www.medchemexpress.com/Pemigatinib.html
https://www.selleckchem.com/products/pemigatinib-incb054828.html
https://www.benchchem.com/product/b1672742#independent-verification-of-hmpl-453-s-mechanism-of-action
https://www.benchchem.com/product/b1672742#independent-verification-of-hmpl-453-s-mechanism-of-action
https://www.benchchem.com/product/b1672742#independent-verification-of-hmpl-453-s-mechanism-of-action
https://www.benchchem.com/product/b1672742#independent-verification-of-hmpl-453-s-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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